2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 3,4-dichlorophenol with chloroacetyl chloride to form 3,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminobenzenesulfonyl fluoride under anhydrous conditions to yield the final product . The reaction conditions often include the use of anhydrous solvents such as dichloromethane (DCM) and bases like diisopropylethylamine (DIPEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonic acid and amine derivatives.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols, often under mild conditions.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted products depending on the nucleophile used.
Scientific Research Applications
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied as an inhibitor of human neutrophil elastase (hNE), which is involved in inflammatory diseases such as acute respiratory distress syndrome (ARDS).
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves the inhibition of human neutrophil elastase (hNE). The compound binds to the active site of hNE, preventing the enzyme from degrading extracellular matrix proteins and plasma proteins . This inhibition is crucial in reducing inflammation and tissue damage in various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride: Similar structure but with one less chlorine atom.
2-(2-(4-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride: Similar structure with a chlorine atom in a different position.
Uniqueness
2-(2-(3,4-Dichlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which enhances its binding affinity and inhibitory activity against human neutrophil elastase compared to other similar compounds .
Properties
CAS No. |
16638-96-3 |
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Molecular Formula |
C14H10Cl2FNO4S |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10Cl2FNO4S/c15-10-6-5-9(7-11(10)16)22-8-14(19)18-12-3-1-2-4-13(12)23(17,20)21/h1-7H,8H2,(H,18,19) |
InChI Key |
MHGYYXHIAVJHPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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